Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo and pyrimidine rings in its structure makes it a significant compound for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the triazolo-pyrimidine core and subsequent functionalization. One common method involves the reaction of 2-fluorobenzylamine with a suitable triazole precursor under controlled conditions to form the triazolo-pyrimidine intermediate. This intermediate is then reacted with ethyl piperazine-1-carboxylate in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The triazolo-pyrimidine core plays a crucial role in binding to the active sites of these targets, thereby exerting its effects through inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-{3-[(2-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-{3-[(2-bromophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL}acetyl)piperazine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C20H22FN7O4 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
ethyl 4-[2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H22FN7O4/c1-2-32-20(31)26-9-7-25(8-10-26)16(29)12-27-13-22-18-17(19(27)30)23-24-28(18)11-14-5-3-4-6-15(14)21/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
JNYYDJFKXDTGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F |
Origin of Product |
United States |
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